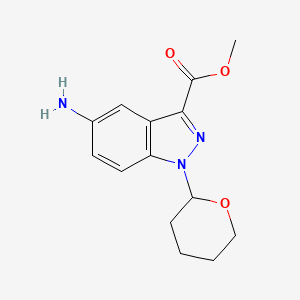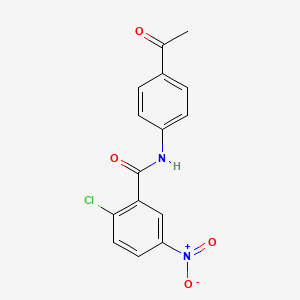![molecular formula C15H15F2N3O3 B2898300 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid CAS No. 1775315-96-2](/img/structure/B2898300.png)
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have immunomodulatory effects by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid in lab experiments include its high potency and selectivity for DHODH inhibition. However, this compound has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is the investigation of the immunomodulatory effects of this compound and its potential applications in immunotherapy. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of this compound and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid involves the reaction of 3,5-difluoroaniline with 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form the intermediate, which is further reacted with potassium cyanate to form the final product.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid has potential applications in the development of new drugs for various diseases. This compound has been found to be effective in inhibiting the growth of cancer cells, particularly lung cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKVNNCKBYXRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)
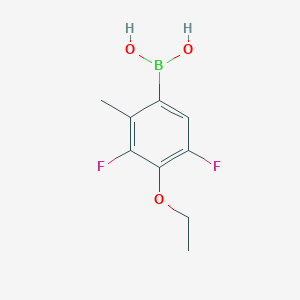
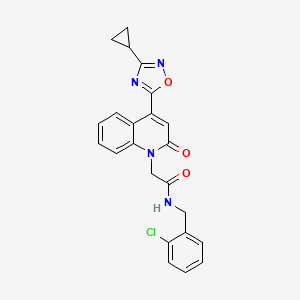
![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)
![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)
![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)
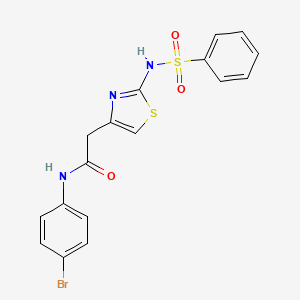
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)
